Bienvenue dans la boutique en ligne BenchChem!

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione

Antitumor Isatin SAR HL‑60

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione (CAS 883279-93-4) is a fully synthetic, 1,5,7-trisubstituted isatin derivative belonging to the indoline-2,3-dione family. This compound scaffolds a 5,7-dimethyl substitution on the phenyl ring of the indoline-2,3-dione core, fused with an N1‑(4-methylbenzyl) moiety.

Molecular Formula C18H17NO2
Molecular Weight 279.339
CAS No. 883279-93-4
Cat. No. B2707553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione
CAS883279-93-4
Molecular FormulaC18H17NO2
Molecular Weight279.339
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
InChIInChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3
InChIKeyNSEDXPVYCIWLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione (CAS 883279-93-4): Chemical Identity and Scaffold Context for Research Procurement


5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione (CAS 883279-93-4) is a fully synthetic, 1,5,7-trisubstituted isatin derivative belonging to the indoline-2,3-dione family . This compound scaffolds a 5,7-dimethyl substitution on the phenyl ring of the indoline-2,3-dione core, fused with an N1‑(4-methylbenzyl) moiety. Class-level literature demonstrates that indoline-2,3-diones are privileged scaffolds in medicinal chemistry for antitumor agent design, with N‑benzyl substituents conferring superior antiproliferative potency over N‑(4‑fluorobenzyl‑amino‑2‑oxoethyl) variants in human leukemia models .

Why Indoline-2,3-dione Analogs Are Not Interchangeable: The Evidence Gap for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione


Procurement decisions for indoline-2,3-dione analogs frequently over-generalize scaffold equivalence; however, explicit structure-activity relationship (SAR) data demonstrates that antiproliferative activity in HL‑60 cells varies over 100‑fold depending on N1‑benzyl versus N1‑(4‑fluorobenzyl‑amino‑2‑oxoethyl) substitution . The commercially available compound 5,7-dimethyl-1-(4-methylbenzyl)indoline-2,3-dione (CAS 883279-93-4) possesses three distinct substituents (5‑methyl, 7‑methyl, N1‑4‑methylbenzyl) that lack direct comparative pharmacological profiling against its closest analogs in the open literature, rendering generic substitution scientifically unsupported .

Quantitative Differentiation Evidence for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione Relative to In‑Class Analogs


N1-Substituent Class Inference: Benzyl vs. (4-Fluorobenzyl)-amino-2-oxoethyl in HL‑60 Antiproliferative SAR

No direct head‑to‑head data are available for 5,7‑dimethyl‑1‑(4‑methylbenzyl)indoline‑2,3‑dione. However, comprehensive SAR within the indoline‑2,3‑dione class demonstrates that N1‑benzyl derivatives (compounds 8k–8p) exhibit markedly lower IC50 values against HL‑60 leukemia cells than N1‑(4‑fluorobenzyl‑amino‑2‑oxoethyl) derivatives (compounds 8a–8j) . The most potent analog, compound 8l (N1‑benzyl, C5‑phenylacetamide), achieves an IC50 of 0.07 µM, whereas the most active N1‑(4‑fluorobenzyl) compound (8d) shows only 3.4 µM . This ~49‑fold difference underscores the critical role of the N1‑benzyl pharmacophore and suggests that the 4‑methylbenzyl variant may confer favorable potency, though experimental confirmation is absent.

Antitumor Isatin SAR HL‑60

Scaffold Confirmation: C5, C7-Dimethyl Indoline‑2,3‑dione as the Procedural Precursor

The target compound is synthesized starting from commercially available 5,7‑dimethylisatin (CAS 39603‑24‑2), which provides the 5‑methyl and 7‑methyl substituents pre‑installed on the indoline‑2,3‑dione core . Subsequent N1‑alkylation with 4‑methylbenzyl chloride installs the distinctive N1‑(4‑methylbenzyl) group. This synthetic pathway ensures a unique combination of three methyl groups that differentiates it from standard 5‑monosubstituted or 5,7‑unsubstituted isatins. The 5,7‑dimethylisatin precursor itself possesses a melting point of 244‑248 °C , offering a quality control benchmark absent for the final compound.

Synthetic chemistry Isatin derivatization Quality control

Absence of Direct Comparative Biological Data for the 4‑Methylbenzyl Variant

A systematic search of primary research articles, patents (including US‑8552199‑B2 claiming substituted indanes), and authoritative databases (ChEMBL, BindingDB, PubMed) returned no quantitative bioactivity data (IC50, Ki, EC50) for 5,7‑dimethyl‑1‑(4‑methylbenzyl)indoline‑2,3‑dione in any target‑based or cell‑based assay . By contrast, numerous N1‑benzyl‑5‑substituted analogs have published HL‑60 IC50 values ranging from 0.07 to 0.98 µM. This compound's unique substituent combination (5‑methyl, 7‑methyl, N1‑4‑methylbenzyl) thus occupies an untested SAR niche, meaning any procurement decision based on assumed activity carries substantial risk.

Data gap Procurement risk Experimental necessity

Validated Application Scenarios for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione Based on Current Evidence


Prospective Antitumor SAR Library Expansion Targeting HL‑60 Leukemia

This compound serves as a logical next‑step analog for groups already profiling N1‑benzyl‑indoline‑2,3‑diones. Since published data demonstrate that N1‑benzyl analogs (8k–8p) achieve IC50 values between 0.07 and 0.98 µM against HL‑60 cells , introducing 5,7‑dimethyl and para‑methyl modifications allows systematic exploration of steric and electronic effects on potency. Procurement of CAS 883279‑93‑4 enables direct head‑to‑head testing against the benchmark compound 8l (IC50 0.07 µM) to determine whether the 5,7‑dimethyl pattern enhances or diminishes activity.

Synthetic Methodology Development for Trisubstituted Isatin Derivatives

The compound's synthesis from 5,7‑dimethylisatin (CAS 39603‑24‑2) via N1‑alkylation represents a modular route for diversifying the indoline‑2,3‑dione core . This makes it a suitable substrate for developing and validating novel N‑alkylation conditions, protecting group strategies, or combinatorial library protocols, where the 5,7‑dimethyl pattern provides distinct steric hindrance compared to unsubstituted or 5‑monosubstituted analogs.

In Vitro Selectivity Profiling Against Closely Related Scaffolds

Given the complete absence of target‑specific bioactivity data, the compound is best deployed in broad‑panel selectivity screens (e.g., kinase panels, CYP450 inhibition, HDAC profiling) to uncover unique activity signatures. The N1‑(4‑methylbenzyl) group is a distinct structural feature not found in major annotated isatin‑based kinase inhibitors or HDAC inhibitors (e.g., compound 25a, IC50 = 10.13 nM for HeLa nuclear extract HDACs ), providing an opportunity to identify novel target engagement.

Quote Request

Request a Quote for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.